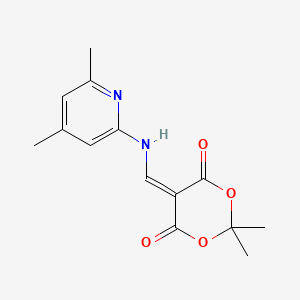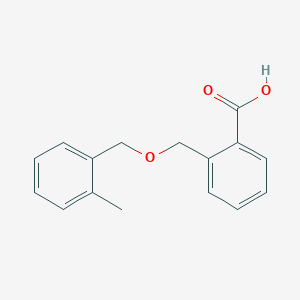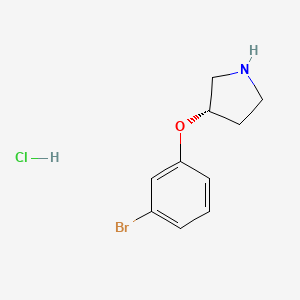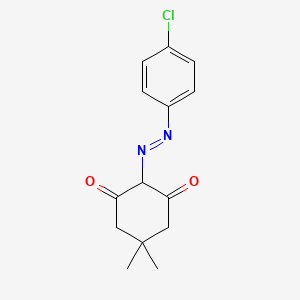
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as DMDD, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a derivative of pyridine, a nitrogen-containing aromatic compound, and is a versatile building block for a variety of syntheses. DMDD has been used in a variety of fields including medicinal chemistry, materials science, and catalysis. It has proven to be a valuable tool in the synthesis of complex molecules and has been used in the synthesis of a range of natural products.
Wissenschaftliche Forschungsanwendungen
DMDD has been used in a variety of scientific research applications, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMDD has been used in the synthesis of a variety of drugs, including antimalarials, antivirals, and anticancer drugs. In materials science, DMDD has been used in the synthesis of a variety of polymers and other materials. In catalysis, DMDD has been used in the synthesis of a variety of catalysts, including those used in the production of pharmaceuticals and other organic compounds.
Wirkmechanismus
The mechanism of action of DMDD is not yet fully understood. However, it is believed to involve the formation of a covalent bond between the nitrogen atom in the pyridine ring and the desired product. This covalent bond is then broken in the deprotection step, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are not yet fully understood. However, it is believed that DMDD may have a variety of effects on the body, including the inhibition of enzymes, the modulation of gene expression, and the inhibition of cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using DMDD in laboratory experiments is its versatility. DMDD can be used in a wide variety of syntheses, including those involving the synthesis of complex molecules. Furthermore, it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, there are some limitations to using DMDD in laboratory experiments. For example, its reaction with aldehydes and ketones can be slow, and its reaction with diazonium salts can be difficult to control.
Zukünftige Richtungen
The future of DMDD is promising, as it has a wide range of potential applications in the field of organic chemistry. Possible future directions include the development of new synthesis methods, the exploration of its potential applications in medicinal chemistry, materials science, and catalysis, and the investigation of its biochemical and physiological effects. Furthermore, further research into its mechanism of action is necessary in order to better understand its potential applications. Finally, further research into its advantages and limitations for laboratory experiments is also necessary in order to optimize its use in the laboratory.
Synthesemethoden
The synthesis of DMDD is typically performed via a four-step process involving the synthesis of the starting material, the pyridine derivative, the reaction of the pyridine derivative with the appropriate reagent, and the subsequent deprotection of the desired product. The first step is the synthesis of the pyridine derivative, which is typically achieved via the reaction of an appropriate amine with a suitable aldehyde or ketone. The second step is the reaction of the pyridine derivative with the appropriate reagent, such as a methylating agent or a diazonium salt. The third step is the deprotection of the desired product, which is typically achieved via a hydrogenolysis reaction.
Eigenschaften
IUPAC Name |
5-[[(4,6-dimethylpyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-5-9(2)16-11(6-8)15-7-10-12(17)19-14(3,4)20-13(10)18/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACOHKZFUCXMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC=C2C(=O)OC(OC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4,6-Dimethyl(2-pyridyl))amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)
![Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester](/img/structure/B6339753.png)








![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)